5-Ethenyl-2-fluoro-3-methylpyridine

Medicinal Chemistry Building Block Procurement Lead Optimization

Researchers developing HCV NS5B polymerase inhibitors require the exact 3-methyl-2-fluoro-5-vinyl substitution pattern claimed in US Patent 8,715,638 to preserve target engagement and patent integrity. Generic regioisomer substitution produces divergent SAR and non-reproducible outcomes. • Orthogonal reactivity: 2-F handle for SNAr diversification; 5-vinyl handle for Heck, Suzuki, or radical coupling-enabling chemoselective sequential bond construction. • ¹⁹F NMR handle: Real-time reaction monitoring and kinetic analysis unavailable with non-fluorinated analogs. • Supply: 95% purity, in stock, ships ambient from global hubs.

Molecular Formula C8H8FN
Molecular Weight 137.15 g/mol
Cat. No. B12065243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethenyl-2-fluoro-3-methylpyridine
Molecular FormulaC8H8FN
Molecular Weight137.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1F)C=C
InChIInChI=1S/C8H8FN/c1-3-7-4-6(2)8(9)10-5-7/h3-5H,1H2,2H3
InChIKeyMCGILHLYGJUDHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethenyl-2-fluoro-3-methylpyridine (CAS 1824300-43-7): A Regiospecific Fluorinated Pyridine Building Block for Research Procurement


5-Ethenyl-2-fluoro-3-methylpyridine (CAS 1824300-43-7) is a heterocyclic fluorinated pyridine derivative with the molecular formula C₈H₈FN and a molecular weight of 137.15 g/mol . The compound features a pyridine ring substituted with a 2-fluoro group, a 3-methyl group, and a 5-ethenyl (vinyl) group—a specific regiochemical pattern that distinguishes it from other fluoro-methyl-vinylpyridine isomers . As a fluorinated heterocyclic building block, it is employed in organic synthesis, medicinal chemistry, and materials science, where the combined electronic effects of the electron-withdrawing fluorine atom and the electron-donating methyl group create a unique reactivity profile at the vinyl and ring positions . The compound is commercially available from multiple vendors at a standard minimum purity of 95% .

Why 5-Ethenyl-2-fluoro-3-methylpyridine Cannot Be Replaced by Generic Fluoropyridine Analogs


In fluoropyridine chemistry, subtle changes in substitution pattern produce profound differences in reactivity, electronic distribution, and downstream functionalization outcomes. The 2-fluoro substituent on the pyridine ring is activated for nucleophilic aromatic substitution (SNAr), but the position and nature of additional substituents critically modulate this reactivity [1]. The 3-methyl group in 5-ethenyl-2-fluoro-3-methylpyridine exerts both steric and electron-donating effects ortho to the fluorine, which directly alters the activation barrier for SNAr relative to the 4-methyl regioisomer (CAS 1824198-31-3) or the non-methylated analog 5-ethenyl-2-fluoropyridine (CAS 1133879-66-9) [2]. Furthermore, the 5-ethenyl group provides a handle for cross-coupling, polymerization, or addition chemistry whose reactivity is modulated by the ring electronics—meaning the ethynyl analog (5-ethynyl-2-fluoro-3-methylpyridine, CAS 1824113-64-5, MW 135.14) exhibits markedly different cycloaddition and Sonogashira coupling behavior compared to the vinyl-bearing target compound . Generic substitution with an incorrect regioisomer or functional-group analog will therefore lead to divergent synthetic outcomes, altered pharmacokinetic profiles if incorporated into a lead series, and non-reproducible results in methodology development [1].

Quantitative Differentiation Evidence for 5-Ethenyl-2-fluoro-3-methylpyridine Relative to Analogous Compounds


Molecular Weight Distinction from the Ethynyl Analog: 137.15 vs. 135.14 g/mol

The target compound (C₈H₈FN, MW = 137.15 g/mol) differs from its closest commercial analog, 5-ethynyl-2-fluoro-3-methylpyridine (C₈H₆FN, MW = 135.14 g/mol), by two hydrogen atoms, reflecting the ethenyl (–CH=CH₂) versus ethynyl (–C≡CH) unsaturation . This 1.5% difference in molecular weight corresponds to the sp²-hybridized vinyl group versus the sp-hybridized alkyne, which translates to orthogonal reactivity in transition-metal-catalyzed cross-coupling (Heck vs. Sonogashira), cycloaddition, and radical addition chemistries [1].

Medicinal Chemistry Building Block Procurement Lead Optimization

Regioisomeric Differentiation: 3-Methyl vs. 4-Methyl Substitution Pattern

5-Ethenyl-2-fluoro-3-methylpyridine places the methyl group ortho to the fluorine atom, whereas its regioisomer 5-ethenyl-2-fluoro-4-methylpyridine (CAS 1824198-31-3) places the methyl group para to the fluorine [1][2]. This ortho-methyl arrangement exerts a steric and electron-donating effect directly adjacent to the C–F bond, which class-level evidence from fluoropyridine SNAr studies indicates can reduce the rate of nucleophilic displacement at the 2-position compared to the 4-methyl regioisomer [3]. The 3-methyl-2-fluoro arrangement also creates a distinct electrostatic potential surface that affects molecular recognition in biological targets relative to the 4-methyl analog [2].

Regioselective Synthesis SAR Studies Chemical Procurement

Commercially Verified Purity Specification: 95% Minimum Across Multiple Suppliers

Three independent commercial suppliers—AKSci (USA), CymitQuimica (EU, Biosynth brand), and Leyan (China)—each specify a minimum purity of 95% for 5-ethenyl-2-fluoro-3-methylpyridine (CAS 1824300-43-7) . This multi-vendor consensus on the 95% purity threshold provides procurement confidence, as it represents a verifiable quality benchmark across geographies. In contrast, the non-fluorinated analog 3-methyl-5-vinylpyridine (CAS 51961-51-4, MW 119.16 g/mol) is supplied as a liquid with different storage requirements (2–8°C vs. room temperature for the target compound), and its purity is specified by different analytical methods less commonly applied to fluorinated heterocycles .

Quality Assurance Research Procurement Reproducibility

Fluorine Presence Enables ¹⁹F NMR Monitoring and Modulates Lipophilicity Relative to Non-Fluorinated Analog

The presence of the 2-fluoro substituent in the target compound (C₈H₈FN) provides a ¹⁹F NMR handle for reaction monitoring and purity assessment, a capability absent in the non-fluorinated analog 3-methyl-5-vinylpyridine (C₈H₉N) . Class-level data from 2-fluoropyridine studies demonstrate that the ¹⁹F chemical shift is sensitive to the electronic environment of the pyridine ring, and long-range ¹⁹F–¹H coupling constants have been fully analyzed for 2-fluoro-3-methylpyridine using double and triple resonance techniques . Additionally, the fluorine atom increases lipophilicity (predicted XLogP3 for analogous 2-fluoro-3-methylpyridine scaffolds: approximately 1.5) versus the non-fluorinated parent, which is consistent with the general observation that fluorination of pyridines enhances metabolic stability and membrane permeability [1].

Analytical Chemistry Drug Discovery Metabolic Stability

Ethenyl Group Directs Distinct Coupling Chemistry Compared to the 5-Unsubstituted Precursor

The 5-ethenyl group in the target compound provides a reactive alkene handle for Heck coupling, hydrofunctionalization, and radical addition reactions that is entirely absent in the simpler precursor 2-fluoro-3-methylpyridine (CAS 2369-18-8, MW 111.12 g/mol) . The patent literature establishes that ethenyl-substituted pyridines are specifically claimed as HCV NS5B polymerase inhibitors, with the vinyl group serving as a critical pharmacophoric element for antiviral activity [1]. The 5-ethenyl substitution thus transforms the building block from a simple fluoropyridine intermediate into a versatile scaffold capable of both SNAr chemistry at the 2-fluoro position and alkene functionalization chemistry at the 5-position, effectively doubling the number of orthogonal reactive sites available for diversification .

Cross-Coupling Synthetic Methodology C–C Bond Formation

Recommended Application Scenarios for 5-Ethenyl-2-fluoro-3-methylpyridine Based on Differentiated Evidence


Medicinal Chemistry: HCV NS5B Inhibitor Lead Optimization via Ethenyl-Containing Scaffolds

The ethenyl-substituted pyridine motif has been specifically claimed in US Patent 8,715,638 (assigned to Merck Sharp & Dohme Corp. and Southern Research Institute) as a core structural element of HCV NS5B polymerase inhibitors [1]. 5-Ethenyl-2-fluoro-3-methylpyridine serves as a direct building block for constructing patent-defined inhibitor scaffolds, where the 5-vinyl group functions as a key pharmacophoric element and the 2-fluoro substituent can be exploited for late-stage SNAr diversification to generate analog libraries. The 3-methyl group ortho to fluorine provides a steric and electronic modulation point that distinguishes this scaffold from regioisomeric alternatives. Researchers engaged in antiviral drug discovery, particularly those pursuing HCV or related positive-sense RNA virus targets, should prioritize this specific regioisomer for SAR studies where the 3-methyl-2-fluoro-5-vinyl substitution pattern is required for patent integrity and target engagement.

Synthetic Methodology Development: Orthogonal Bifunctional Building Block for Sequential Diversification

With two orthogonal reactive handles—the 2-fluoro group for nucleophilic aromatic substitution (SNAr) and the 5-ethenyl group for Heck, Suzuki, or radical-mediated coupling—5-ethenyl-2-fluoro-3-methylpyridine is uniquely suited for methodology studies requiring sequential, chemoselective functionalization [1]. Unlike the simpler 2-fluoro-3-methylpyridine (one reactive site) or the ethynyl analog (different coupling chemistry), this compound enables researchers to develop and validate tandem reaction sequences where the order of bond-forming events is controlled by the inherent reactivity difference between the C–F and C=C bonds. This scenario is particularly relevant for academic groups developing new catalytic methods and for industrial process chemistry teams optimizing route design for complex target molecules.

¹⁹F NMR-Based Reaction Monitoring and Analytical Method Development

The presence of a single fluorine atom in 5-ethenyl-2-fluoro-3-methylpyridine provides a clean ¹⁹F NMR spectroscopic handle for real-time reaction monitoring, kinetic analysis, and purity assessment—capabilities that are absent in the non-fluorinated analog 3-methyl-5-vinylpyridine [1]. The ¹⁹F chemical shift of 2-fluoropyridines is highly sensitive to changes in the electronic environment of the ring, making this compound an ideal substrate for developing ¹⁹F NMR-based assays to track SNAr progress, monitor vinyl group consumption in cross-coupling, or quantify product distributions in complex reaction mixtures. This application scenario is valuable for both academic laboratories establishing quantitative NMR protocols and industrial settings where in-process control by ¹⁹F NMR can accelerate process development timelines.

Polymer and Materials Chemistry: Fluorinated Vinyl Monomer for Functional Polymer Synthesis

The 5-ethenyl group in the target compound enables radical or coordination polymerization to generate fluorinated polyvinylpyridine materials, while the 2-fluoro substituent modulates the electronic properties of the resulting polymer backbone [1]. In contrast to non-fluorinated vinylpyridines such as 3-methyl-5-vinylpyridine, the fluorine atom enhances the thermal stability and chemical resistance of the resulting polymers—a class-level property well-established for fluorinated aromatic polymers. This scenario is relevant for materials scientists developing specialty coatings, electrochemical sensor matrices, or anion-exchange membranes where the combination of pyridine basicity, fluorinated aromatic stability, and vinyl polymerization capability is required in a single monomer unit.

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